1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine
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Overview
Description
1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the corresponding pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding pyrazole-5-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)ethanone: Shares the 2,4-dichlorophenyl group but differs in the functional group attached to the phenyl ring.
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one:
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Another compound with the 2,4-dichlorophenyl group, used in different contexts.
Uniqueness
1-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
878002-12-1 |
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Molecular Formula |
C9H7Cl2N3 |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H7Cl2N3/c10-6-1-2-8(7(11)5-6)14-9(12)3-4-13-14/h1-5H,12H2 |
InChI Key |
GXQFPBGUKNYXEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=CC=N2)N |
Origin of Product |
United States |
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